

# MK-386: A Technical Overview of Pharmacokinetics and Oral Bioavailability

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## Compound of Interest

Compound Name: MK 386

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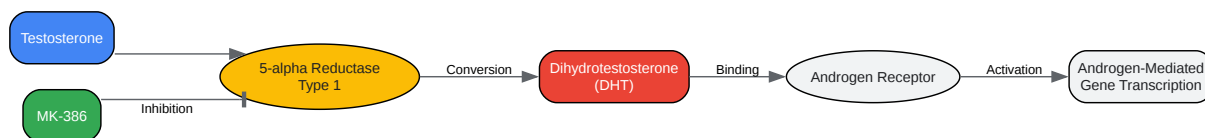
For Researchers, Scientists, and Drug Development Professionals

## Introduction

MK-386 is a synthetic 4-azasteroid that acts as a potent and selective inhibitor of the type 1 isoenzyme of 5 $\alpha$ -reductase.[1] This enzyme is responsible for the conversion of testosterone to the more potent androgen, dihydrotestosterone (DHT). The type 1 isoenzyme is predominantly found in the skin, particularly in sebaceous glands, and the scalp. Due to this localization, MK-386 was investigated for the treatment of androgen-dependent conditions such as acne and androgenic alopecia (male pattern baldness).[1] Despite showing targeted activity in reducing sebum DHT levels, the clinical development of MK-386 was discontinued in its early stages due to observations of hepatotoxicity, specifically reversible elevations in liver enzymes.[1][2] This technical guide provides a comprehensive summary of the available information on the pharmacokinetics and oral bioavailability of MK-386, based on the limited publicly accessible data from early clinical trials.

## Mechanism of Action

MK-386 exerts its pharmacological effect by selectively inhibiting the 5 $\alpha$ -reductase type 1 enzyme. This inhibition blocks the conversion of testosterone to dihydrotestosterone in tissues where this isoenzyme is prevalent. The reduction in local DHT concentrations was the primary therapeutic goal for conditions like acne, where DHT is a key factor in sebum production.



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Figure 1: Simplified signaling pathway of MK-386 action.

## Pharmacokinetics

Detailed pharmacokinetic parameters for MK-386, such as C<sub>max</sub>, T<sub>max</sub>, AUC, elimination half-life, clearance, and volume of distribution, are not publicly available in the reviewed literature. The clinical trials focused primarily on the pharmacodynamic effects of the drug, i.e., the reduction of DHT levels.

## Oral Bioavailability

The absolute oral bioavailability of MK-386 has not been explicitly reported in the available literature. The compound was administered orally in clinical trials, suggesting it is absorbed from the gastrointestinal tract.<sup>[2][3]</sup>

## Clinical Trials and Efficacy Data

Two key clinical trials provide the bulk of the available data on MK-386. These studies evaluated the safety and pharmacodynamic effects of the drug in healthy male volunteers.

### Study 1: Single and Multiple Dose Effects on Serum DHT

A single rising dose, alternating panel trial was conducted in 16 healthy males (age 21-25 years) with oral doses of MK-386 ranging from 0.1 to 100 mg.<sup>[3]</sup> In a subsequent part of the study, 10 healthy young men (age 24-47 years) received finasteride (a type 2 5 $\alpha$ -reductase inhibitor) for 19 days, with a 25 mg dose of MK-386 added for two days of combination therapy.<sup>[3]</sup>

Key Findings:

- Oral doses of 10 mg or more of MK-386 resulted in a maximal reduction of serum DHT by 20-30% relative to placebo at 24 hours post-treatment.[3]
- Co-administration of MK-386 with finasteride led to a near-complete suppression of DHT by approximately 89.5% from baseline.[3]

## Study 2: Dose-Dependent Effects on Serum and Sebum DHT

A double-blind, randomized, placebo-controlled, sequential, increasing dose, parallel group trial was conducted in one hundred men.[2] Participants received daily oral doses of MK-386 (0.1, 0.5, 5, 20, and 50 mg) or placebo for 14 days.[2]

Table 1: Summary of Serum and Sebum DHT Reduction after 14 Days of MK-386 Treatment[2]

MK-386 Dose (daily)	Mean Change in Serum DHT from Baseline	Mean Change in Sebum DHT from Baseline
0.5 mg	-2.7%	-25.4%
5 mg	-1.2%	-30.1%
20 mg	-14.1%	-49.1%
50 mg	-22.2%*	Not Reported
Placebo	+6.9%	+5.0%

\*P < 0.05 vs. placebo

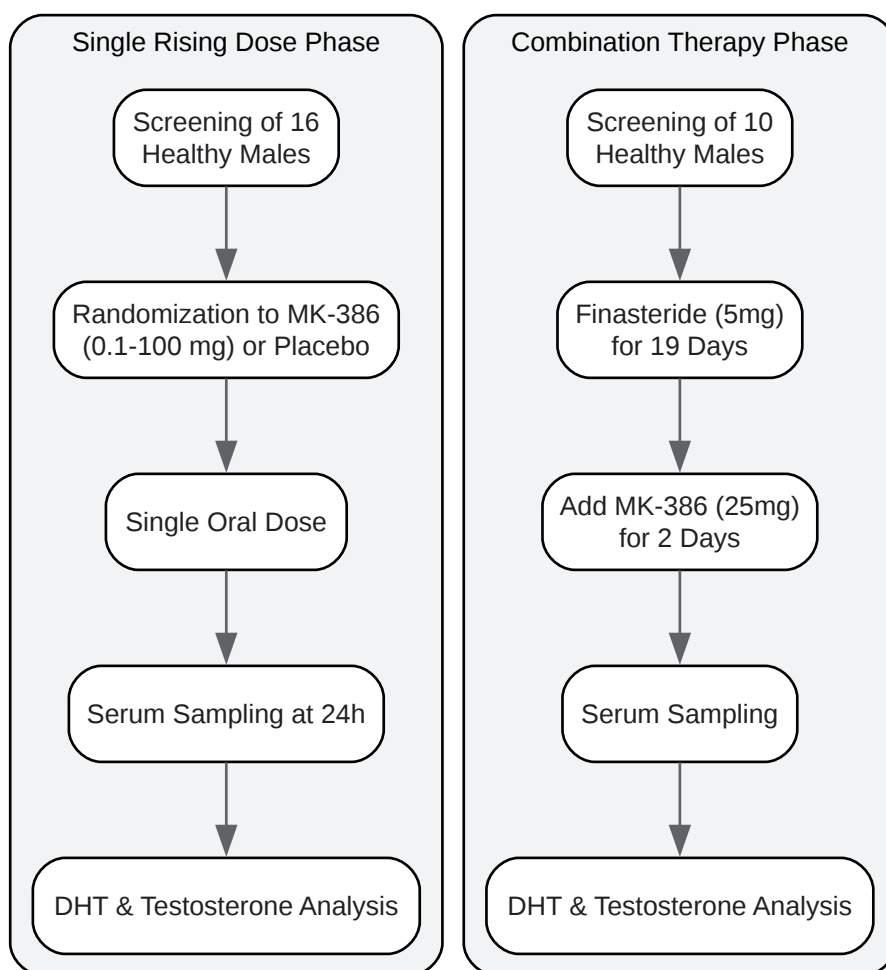
## Experimental Protocols

Detailed experimental protocols from the clinical trials are not fully available. The following summarizes the methodologies as described in the published abstracts.

### Study 1: Single and Multiple Dose Study

- Study Design: A single rising dose, alternating panel, randomized, placebo-controlled trial, followed by a combination therapy phase.[3]

- Participants: 16 healthy males (21-25 years) for the single-dose phase and 10 healthy young men (24-47 years) for the combination phase.[3]
- Dosing: Single oral doses of MK-386 from 0.1 to 100 mg. For the combination phase, 5 mg finasteride was given for 19 days with the addition of 25 mg MK-386 for two days.[3]
- Sample Collection: Blood samples were collected to measure serum DHT and testosterone concentrations.[3]
- Analytical Methods: The specific analytical methods used for the quantification of MK-386 and hormones were not detailed in the abstract.

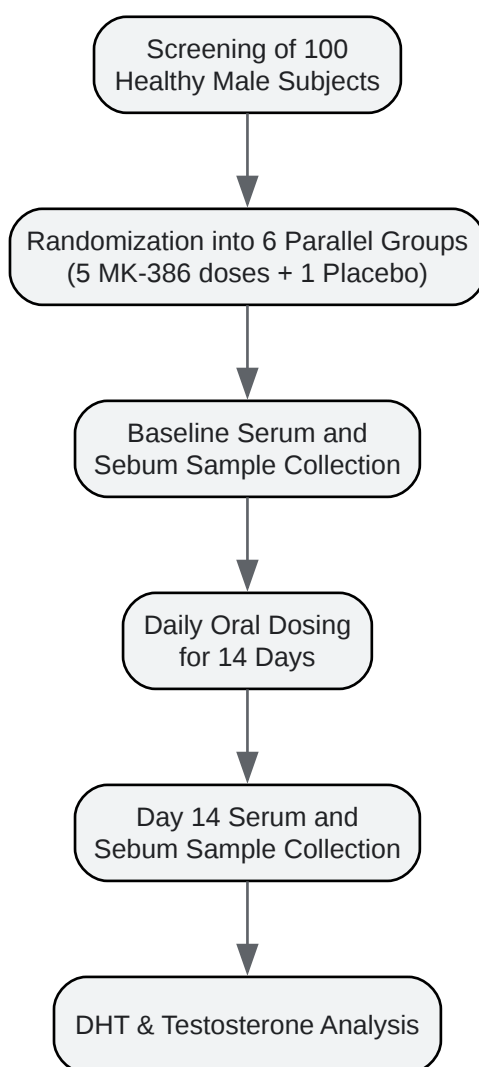


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Figure 2: Experimental workflow for the single and multiple dose study.

## Study 2: Dose-Dependent Effects Study

- Study Design: A double-blind, randomized, placebo-controlled, sequential, increasing dose, parallel group trial.[2]
- Participants: One hundred healthy men.[2]
- Dosing: Daily oral doses of MK-386 (0.1, 0.5, 5, 20, and 50 mg) or placebo for 14 days.[2]
- Sample Collection: Blood and sebum samples were collected before and after the 14-day treatment period.[2]
- Analytical Methods: The methods for quantifying MK-386, DHT, and testosterone in serum and sebum were not specified in the abstract.



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Figure 3: Experimental workflow for the dose-dependent effects study.

## Safety and Tolerability

MK-386 was generally well-tolerated in these early clinical trials.[2] However, a significant safety concern emerged with the observation of reversible elevations in aspartate aminotransferase (AST) and alanine aminotransferase (ALT) in two subjects receiving the 50 mg dose.[2] This finding of hepatotoxicity was a primary reason for the discontinuation of the drug's development.[1]

## Conclusion

MK-386 is a selective inhibitor of 5 $\alpha$ -reductase type 1 that demonstrated a clear pharmacodynamic effect in reducing serum and, more significantly, sebum DHT levels in a dose-dependent manner. Despite its targeted mechanism of action, which held promise for dermatological conditions, its development was halted due to safety concerns related to liver enzyme elevations. The publicly available data on the pharmacokinetics and oral bioavailability of MK-386 is very limited, with no detailed parameters such as C<sub>max</sub>, T<sub>max</sub>, AUC, or half-life reported. The information presented in this guide is based on the abstracts of early clinical trials and provides a high-level overview of the compound's clinical profile. Further detailed information would require access to the full clinical study reports, which are not publicly available.

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## References

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